Cas no 2137548-23-1 (2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride)

2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-729112
- 2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride
- 2137548-23-1
- 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride
-
- インチ: 1S/C5H7F3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2
- InChIKey: YVUIHRZONCGMRI-UHFFFAOYSA-N
- ほほえんだ: S(CCC1CC1(F)F)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 188.01188512g/mol
- どういたいしつりょう: 188.01188512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729112-0.25g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 0.25g |
$1051.0 | 2025-03-11 | |
Enamine | EN300-729112-0.05g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 0.05g |
$959.0 | 2025-03-11 | |
Enamine | EN300-729112-5.0g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 5.0g |
$3313.0 | 2025-03-11 | |
Enamine | EN300-729112-0.5g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 0.5g |
$1097.0 | 2025-03-11 | |
Enamine | EN300-729112-10.0g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 10.0g |
$4914.0 | 2025-03-11 | |
Enamine | EN300-729112-1.0g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 1.0g |
$1142.0 | 2025-03-11 | |
Enamine | EN300-729112-0.1g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 0.1g |
$1005.0 | 2025-03-11 | |
Enamine | EN300-729112-2.5g |
2-(2,2-difluorocyclopropyl)ethane-1-sulfonyl fluoride |
2137548-23-1 | 95.0% | 2.5g |
$2240.0 | 2025-03-11 |
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
5. Caper tea
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluorideに関する追加情報
Exploring the Chemistry and Applications of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl Fluoride
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride, also known by its CAS number NO2137548-23-1, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely studied for their unique chemical properties and potential applications in various fields. The molecule's structure features a sulfonyl group attached to a cyclopropane ring, which introduces intriguing electronic and steric effects. Recent studies have highlighted its role in organic synthesis, particularly in the development of bioactive molecules and advanced materials.
The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride involves a multi-step process that combines principles from organometallic chemistry and fluorination techniques. Researchers have employed transition metal catalysts to facilitate the formation of the cyclopropane ring, while fluorination steps are carefully optimized to ensure high yields and purity. The compound's stability under various reaction conditions has been a focal point of recent investigations, with findings suggesting that its sulfonyl group plays a critical role in modulating reactivity.
In terms of applications, NO2137548-23-1 has shown promise in the field of medicinal chemistry. Its unique structure enables it to act as a bioisostere in drug design, potentially offering improved pharmacokinetic profiles compared to traditional compounds. Recent studies have explored its use as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. Additionally, the compound's ability to participate in nucleophilic aromatic substitution reactions has opened new avenues for its application in materials science, particularly in the development of advanced polymers and coatings.
The environmental impact and toxicity profile of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride have also been subjects of recent research. Studies indicate that while the compound exhibits moderate toxicity in acute exposure scenarios, its environmental persistence is relatively low due to rapid degradation under UV light and microbial action. These findings are crucial for guiding safe handling practices and regulatory compliance.
Looking ahead, ongoing research is focused on expanding the synthetic methodologies for NO2137548-23-1, with an emphasis on developing more sustainable and cost-effective routes. Collaborative efforts between academic institutions and industry partners are expected to yield further insights into its potential applications across diverse sectors. As our understanding of this compound deepens, it is poised to play an increasingly important role in advancing chemical science and technology.
2137548-23-1 (2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl fluoride) 関連製品
- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)
- 81012-93-3(thymol blue, sodium salt)
- 1255939-60-6(4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde)
- 2138335-98-3(3-(5-Acetylfuran-2-yl)benzaldehyde)
- 1040632-80-1(N-(2,4-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)
- 1452518-88-5(Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)
- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)
- 1894462-30-6(1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid)
- 1142232-31-2(3-Methoxyphenethylzinc bromide)
- 852140-77-3(1-(4-chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methylurea)


